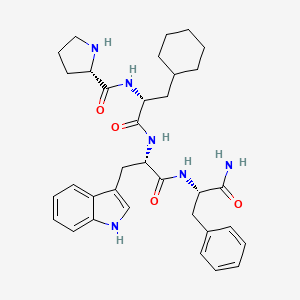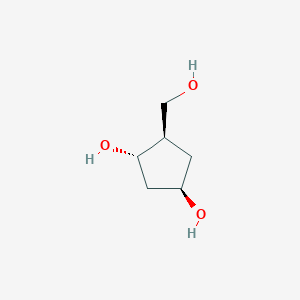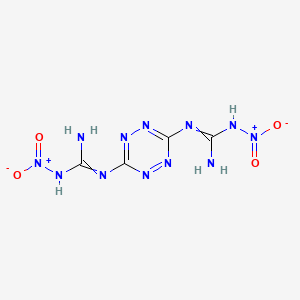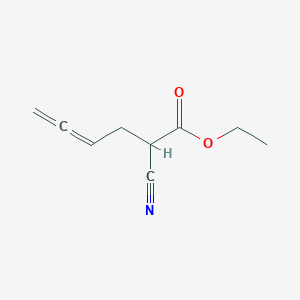![molecular formula C12H19BrNO3P B14210024 Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester CAS No. 827320-99-0](/img/structure/B14210024.png)
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester is a chemical compound characterized by the presence of a phosphonic acid group bonded to a diethyl ester moiety This compound is notable for its unique structural features, which include an amino group and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester typically involves the esterification of phosphonic acid derivatives. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields and retention of configuration at the phosphorus center .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using dialkyl phosphites and aryl halides. The reaction is typically catalyzed by copper or nickel catalysts under mild conditions, allowing for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The amino and bromophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phenyl-substituted phosphonic acid esters.
Substitution: Various substituted phosphonic acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and bromophenyl groups allow it to bind to specific active sites, inhibiting enzyme activity or modulating receptor function. The phosphonic acid moiety can also participate in coordination with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Lacks the amino and bromophenyl groups, resulting in different chemical properties and applications.
Phosphonic acid, [(2R)-2-amino-2-phenylethyl]-, diethyl ester: Similar structure but without the bromine atom, leading to variations in reactivity and biological activity.
Uniqueness
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester is unique due to the presence of both an amino group and a bromophenyl group. These functional groups confer distinct chemical reactivity and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
827320-99-0 |
|---|---|
Formule moléculaire |
C12H19BrNO3P |
Poids moléculaire |
336.16 g/mol |
Nom IUPAC |
(1R)-1-(2-bromophenyl)-2-diethoxyphosphorylethanamine |
InChI |
InChI=1S/C12H19BrNO3P/c1-3-16-18(15,17-4-2)9-12(14)10-7-5-6-8-11(10)13/h5-8,12H,3-4,9,14H2,1-2H3/t12-/m0/s1 |
Clé InChI |
AVCYBNMHTXZKSC-LBPRGKRZSA-N |
SMILES isomérique |
CCOP(=O)(C[C@@H](C1=CC=CC=C1Br)N)OCC |
SMILES canonique |
CCOP(=O)(CC(C1=CC=CC=C1Br)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)


![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)
![3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14209967.png)

![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)




